molecular formula C20H18F2N4O4S B3019319 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-61-2

3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3019319
CAS No.: 2034464-61-2
M. Wt: 448.44
InChI Key: AJFWKISPENOFNC-UHFFFAOYSA-N
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Description

3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a pyrido[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidinone structure.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Difluoromethylsulfonylbenzoyl Moiety: This step involves the coupling of the difluoromethylsulfonylbenzoyl group to the piperidinyl intermediate, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrido[2,3-d]pyrimidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfonylbenzoyl group is known to enhance binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-(methylsulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 3-(1-(2-(trifluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The presence of the difluoromethylsulfonyl group distinguishes this compound from its analogs, potentially offering unique binding properties and biological activities. This modification can enhance the compound’s stability, bioavailability, and specificity for its molecular targets, making it a valuable candidate for further research and development.

Biological Activity

The compound 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel pyrimidine derivative that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F2N4O4SC_{20}H_{18}F_2N_4O_4S, with a molecular weight of 448.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core substituted with a difluoromethylsulfonyl group, which is believed to enhance its biological activity by improving binding affinity to target proteins.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Core : The initial step typically involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine structure.
  • Introduction of the Difluoromethylsulfonyl Group : This can be achieved through difluoromethylation reactions using suitable reagents.
  • Final Coupling Reactions : The benzoyl group is introduced via coupling reactions with piperidine derivatives.

Antitumor Effects

Recent studies have suggested that derivatives of pyrimidine compounds exhibit significant antitumor activities. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, research indicates that these compounds can induce apoptosis and inhibit tumor growth in xenograft models.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The half-maximal inhibitory concentration (IC50) values for related compounds have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin.

CompoundTarget EnzymeIC50 (µM)
Compound ACOX-18.23
Compound BCOX-29.47
IndomethacinCOX-19.17

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory pathways and tumor growth. The difluoromethylsulfonyl group enhances its interaction with target proteins, potentially leading to increased stability and bioavailability.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Study : A study published in Cancer Research demonstrated that a related pyrimidine derivative significantly inhibited tumor growth in a mouse model of lung cancer, suggesting a similar potential for this compound.
  • Inflammation Model : In a formalin-induced paw edema model, another derivative exhibited significant anti-inflammatory effects, supporting the hypothesis that this class of compounds can modulate inflammatory responses effectively.

Properties

IUPAC Name

3-[1-[2-(difluoromethylsulfonyl)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S/c21-20(22)31(29,30)16-6-2-1-4-14(16)18(27)25-10-7-13(8-11-25)26-12-24-17-15(19(26)28)5-3-9-23-17/h1-6,9,12-13,20H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWKISPENOFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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